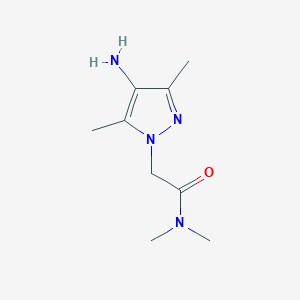

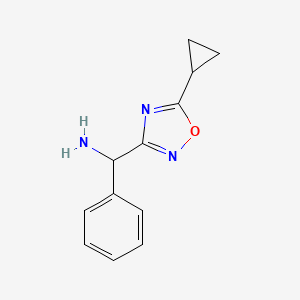

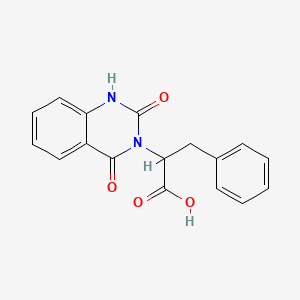

![molecular formula C10H24Cl2N2 B3033804 [4-(1-Azepanyl)butyl]amine dihydrochloride CAS No. 1197880-57-1](/img/structure/B3033804.png)

[4-(1-Azepanyl)butyl]amine dihydrochloride

Übersicht

Beschreibung

4-(1-Azepanyl)butyl]amine dihydrochloride, also known as 4-ABA, is a synthetic compound with a wide variety of applications in scientific research. It is an amine derivative of 1-azepane and is used in various biochemical assays and laboratory experiments. 4-ABA is a water-soluble compound with a molecular weight of 209.24 g/mol and a melting point of 112-115 °C. It is a colorless and odorless crystalline solid with a high degree of solubility in water and organic solvents. 4-ABA is a versatile compound that has been used in a variety of biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

- Enantioselective Route to Dibenz[c,e]azepine : A secondary amine, featuring axis-center stereochemical relay, was synthesized from 2'-acetylbiphenyl-2-carboxylic acid. This process demonstrates the use of [4-(1-Azepanyl)butyl]amine dihydrochloride in creating compounds with controlled chirality, critical in pharmaceutical synthesis (Pira, Wallace, & Graham, 2009).

Cross-Dehydrogenative Coupling

- Cross-Dehydrogenative Coupling with Diazo Compounds : This research highlights the first visible-light-induced cross-dehydrogenative coupling between tertiary amines and diazo compounds. The process uses this compound for synthesizing β-amino-α-diazo adducts, which are important in the creation of diverse chemical structures (Xiao et al., 2014).

Synthesis of Ionic Liquids

- Azepanium Ionic Liquids : The research describes using azepane, a compound related to this compound, to synthesize a new family of room-temperature ionic liquids. These ionic liquids have potential applications in various industries, including energy and environmental technologies (Belhocine et al., 2011).

Chemical Sensing

- Optical Sensor Materials for Amine Detection : This study presents the development of an optical polymer-based sensor that recognizes amines in organic solvents. The sensor incorporates a dye that changes color in reaction with amines, demonstrating an application in chemical sensing technologies (Gräfe, Haupt, & Mohr, 2006).

Biobased Amines

- Biobased Amines for Polymers : Amines, including this compound, are used as key monomers in the synthesis of various polymers. This research discusses their use in creating biobased polymers for applications in automotive, aerospace, and health sectors (Froidevaux et al., 2016).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, H315, and H319 . This indicates that it may be harmful if swallowed, in contact with skin, causes skin irritation, and causes serious eye irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-(azepan-1-yl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMOLQOMNKKZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

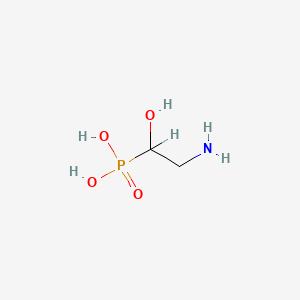

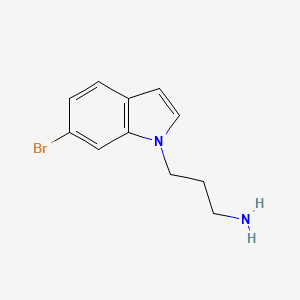

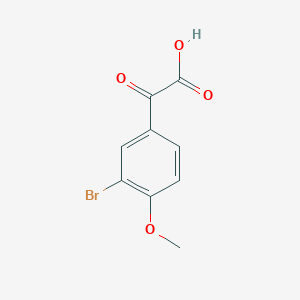

![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)